molecular formula C19H17Br2ClN2O3S B13753044 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- CAS No. 108659-79-6

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-

Cat. No.: B13753044
CAS No.: 108659-79-6
M. Wt: 548.7 g/mol
InChI Key: XXYRAKCUPMMNFO-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Bromination: Introduction of bromine atoms at the 6 and 8 positions using brominating agents such as N-bromosuccinimide (NBS).

    Chlorination: Incorporation of the 2-chlorophenyl group through electrophilic aromatic substitution.

    Sulfonylation: Attachment of the sulfonyl group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the bromine or chlorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Pharmaceutical applications could include its use as an active ingredient in medications targeting specific diseases, given its potential biological activity.

Industry

In industrial settings, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups could influence its binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without additional substituents.

    6,8-Dibromo-4(3H)-Quinazolinone: Lacks the 2-chlorophenyl and sulfonyl groups.

    3-(2-Chlorophenyl)-4(3H)-Quinazolinone: Lacks the bromine and sulfonyl groups.

Uniqueness

The unique combination of bromine, chlorine, and sulfonyl groups in 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

108659-79-6

Molecular Formula

C19H17Br2ClN2O3S

Molecular Weight

548.7 g/mol

IUPAC Name

6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3

InChI Key

XXYRAKCUPMMNFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl

Origin of Product

United States

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